2-Hydroxy-6-(trifluoromethoxy)benzaldehyde
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Overview
Description
2-Hydroxy-6-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H5F3O3 It is characterized by the presence of a hydroxyl group (-OH) and a trifluoromethoxy group (-OCF3) attached to a benzaldehyde core
Scientific Research Applications
2-Hydroxy-6-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
The compound is classified as dangerous, with hazard statements H302, H315, H318, and H335 . This means it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Biochemical Pathways
2-Hydroxy-6-(trifluoromethoxy)benzaldehyde is known to be involved in the biotransformation pathways of certain compounds . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(trifluoromethoxy)benzaldehyde typically involves the introduction of the trifluoromethoxy group onto a benzaldehyde derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2-hydroxybenzaldehyde is reacted with a trifluoromethoxy reagent under controlled conditions. The reaction may require the use of a base and a solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 2-Hydroxy-6-(trifluoromethoxy)benzoic acid.
Reduction: 2-Hydroxy-6-(trifluoromethoxy)benzyl alcohol.
Substitution: Various ethers or esters depending on the substituent introduced.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
- 2-Hydroxy-4-(trifluoromethoxy)benzaldehyde
- 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde
Uniqueness
2-Hydroxy-6-(trifluoromethoxy)benzaldehyde is unique due to the position of the trifluoromethoxy group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties and chemical behavior compared to its analogs .
Properties
IUPAC Name |
2-hydroxy-6-(trifluoromethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-7-3-1-2-6(13)5(7)4-12/h1-4,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRULUZOERPFTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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